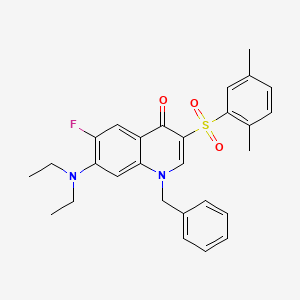

1-benzyl-7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents influencing its physicochemical and biological properties. Key structural features include:

- Position 3: 2,5-Dimethylbenzenesulfonyl moiety, a strong electron-withdrawing group that may modulate electronic density and binding interactions.

- Position 6: Fluorine atom, commonly associated with improved bioavailability and metabolic stability in pharmaceuticals.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in antibiotic or kinase inhibitor development .

Properties

IUPAC Name |

1-benzyl-7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)25-16-24-22(15-23(25)29)28(32)27(18-31(24)17-21-10-8-7-9-11-21)35(33,34)26-14-19(3)12-13-20(26)4/h7-16,18H,5-6,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXMGQBSESCWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=C(C=CC(=C3)C)C)CC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

BD87610: 7-(Diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Key Differences :

- Position 1 Substituent: Ethyl vs. benzyl in the target compound. Impact: The benzyl group increases molecular weight (~473.5 vs.

- Shared Features: Identical diethylamino, sulfonyl, and fluoro groups. Theoretical Implications:

- Benzyl may enhance binding to hydrophobic pockets in biological targets compared to ethyl.

Compounds 97 and 98: 1-Pentyl-3-carbonyl Derivatives

Compound 97: 3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Compound 98: 3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Key Differences:

- Position 3 Substituent: Carbonyl groups (naphthalene/anthracene) vs. sulfonyl in the target compound.

- Position 1 Substituent: Pentyl vs. benzyl.

Cetefloxacin: Fluoroquinolone Antibiotic

Structural Overlap :

- Shared fluoro and dihydroquinolinone core, common in antibiotics targeting DNA gyrase. Key Differences:

- Position 1 : Cetefloxacin has a cyclopropyl group vs. benzyl in the target compound.

- Position 7: Cetefloxacin features a complex azetidinyl group vs. diethylamino. Functional Implications:

- The diethylamino group in the target compound may improve water solubility compared to cetefloxacin’s heterocyclic substituents.

Data Table: Structural and Functional Comparison

*Estimated based on structural similarity to BD87610.

Research Findings and Implications

- Sulfonyl vs. Carbonyl Groups : The 2,5-dimethylbenzenesulfonyl group in the target compound may enhance stability and target binding compared to carbonyl derivatives due to stronger electron-withdrawing effects .

- Benzyl vs. Alkyl/Aromatic Groups : The benzyl substituent likely improves interaction with aromatic residues in enzymes or receptors, a feature absent in ethyl or pentyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.